![molecular formula C17H18ClNOS B5558652 2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5558652.png)

2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide involves several steps, including the reaction of specific acetamide derivatives with chlorophenol or similar reactants. For example, the synthesis of related compounds involves reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate under specific conditions to achieve good yields (Tao Jian-wei, 2009).

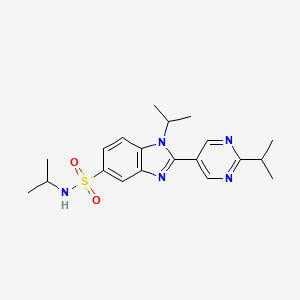

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including 2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide, has been studied using techniques such as X-ray crystallography. These studies reveal the orientation of chlorophenyl rings with respect to other components of the molecule and the presence of intermolecular interactions, such as hydrogen bonding, which influences the crystal packing and stability of the compound (K. Saravanan et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions that define their properties and potential applications. For instance, thioureido-acetamides are used as starting materials in cascade reactions to synthesize heterocycles, demonstrating the compound's versatility in organic synthesis (J. Schmeyers & G. Kaupp, 2002).

Physical Properties Analysis

The physical properties of 2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide and its derivatives, such as solubility and crystallinity, are closely related to their molecular structure. The crystal structure analysis often reveals how intermolecular interactions, like hydrogen bonds, influence these physical properties, contributing to the compound's stability and behavior in different environments.

Chemical Properties Analysis

The chemical properties of acetamide derivatives are influenced by their functional groups and molecular structure. Studies on the pKa values of newly synthesized acetamide derivatives help understand their acidity and reactivity. The presence of chloro and methyl groups in the compound's structure significantly affects its reactivity and interactions with other molecules (M. Duran & M. Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Research has led to the synthesis of various acetamide derivatives with potential pharmacological benefits. Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. Their study highlighted the compounds' moderate anticonvulsant activity and provided insights into the structure-anticonvulsant activity relationship (Severina et al., 2020).

Antibacterial and Anticancer Potential

Iftikhar et al. (2019) reported on the synthesis of N-aryl/aralkyl derivatives with potent α-glucosidase inhibitory potential, highlighting their potential as drug leads. The study also involved in silico ADME predictions, supporting their findings (Iftikhar et al., 2019). Duran and Demirayak (2012) synthesized acetamide derivatives showing reasonable anticancer activity against various cancer types, especially melanoma, underlining the significance of structural modification in drug design (Duran & Demirayak, 2012).

Material Science and Chemical Synthesis

Studies by Schmeyers and Kaupp (2002) on thioureido-acetamides showcase their utility as precursors for heterocyclic syntheses in one-pot cascade reactions, emphasizing their role in developing new chemical entities with potential application in material science (Schmeyers & Kaupp, 2002).

Pesticide Development

Research into derivatives of chloroacetamide has also been directed towards developing potential pesticides. Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, providing new diffraction data that could assist in the development of new pesticides (Olszewska et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNOS/c1-12-3-8-16(13(2)9-12)19-17(20)11-21-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFOJWJFALFSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorobenzyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)

![1-{4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]-2-thienyl}ethanone](/img/structure/B5558583.png)

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5558588.png)

![6-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558595.png)

![8-fluoro-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-2-quinolinecarboxamide](/img/structure/B5558618.png)

![1-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone](/img/structure/B5558620.png)

![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)

![2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide](/img/structure/B5558629.png)

![N-(3,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5558658.png)

![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)